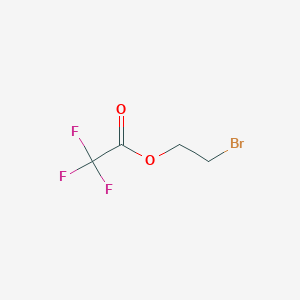

2-bromoethyl 2,2,2-trifluoroacetate

Description

2-Bromoethyl 2,2,2-trifluoroacetate is a halogenated ester with the molecular formula C₄H₄BrF₃O₂ and a molecular weight of 225.98 g/mol. It consists of a trifluoroacetyl group (CF₃COO−) linked to a 2-bromoethyl moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in reactions where the bromoethyl group acts as a leaving group or alkylating agent.

Key properties include:

- Reactivity: The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

- Stability: Trifluoroacetate esters are generally resistant to hydrolysis under acidic conditions but may degrade in basic environments.

Properties

IUPAC Name |

2-bromoethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOQYZOMAGLRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-bromoethyl 2,2,2-trifluoroacetate can be synthesized through various synthetic routes. One common method involves the esterification of 2,2,2-trifluoroacetic acid with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

2-bromoethyl 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1.1 Reaction Intermediate

2-Bromoethyl 2,2,2-trifluoroacetate serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by different nucleophiles. This property is particularly useful for creating complex molecules with specific functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Nucleophile Used | Product Type | Reference |

|---|---|---|---|

| Nucleophilic substitution | Alcohols | Ethers | |

| Nucleophilic substitution | Amines | Amides | |

| Nucleophilic substitution | Thiols | Thioethers |

Medicinal Chemistry

2.1 Anticancer Agent Development

The compound has been investigated for its potential use in developing anticancer agents. Its ability to modify biological targets makes it a candidate for creating novel therapeutic agents that can inhibit cancer cell growth. For instance, derivatives of this compound have shown promise in enhancing the efficacy of existing chemotherapeutics by acting as adjuvants or directly targeting cancer pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways .

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing fluorinated polymers. These materials are known for their unique properties such as high thermal stability and chemical resistance.

Table 2: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

3.2 Surface Modification

The compound can also be utilized in surface modification processes to impart hydrophobic characteristics to various substrates. This application is particularly valuable in industries where water resistance is crucial.

Mechanism of Action

The mechanism of action of 2-bromoethyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetate Esters

Structural and Physical Properties

The table below compares 2-bromoethyl 2,2,2-trifluoroacetate with structurally related esters:

Key Observations :

- Halogenation: Bromine in the target compound distinguishes it from non-halogenated analogs (e.g., ethyl or isopropyl esters), increasing its electrophilicity.

- Fluorination : All compounds share the trifluoroacetyl group, which imparts thermal stability and lipophilicity.

Hydrogenation Susceptibility

- Ethyl 2,2,2-trifluoroacetate undergoes hydrogenation under mild conditions (10 bar H₂, 40°C) to yield 2,2,2-trifluoroethanol .

Global Warming Potential (GWP)

Biological Activity

2-Bromoethyl 2,2,2-trifluoroacetate (BETA) is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BETA, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BETA is characterized by the presence of a bromine atom and a trifluoroacetate group, which contribute to its reactivity and biological properties. The molecular formula for BETA is , and it features a bromoethyl moiety that may influence its biological interactions.

The biological activity of BETA can be attributed to several mechanisms:

- Enzyme Inhibition : BETA has been shown to interact with various enzymes, potentially inhibiting their activity. For example, studies have indicated that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission .

- Antioxidant Activity : Some derivatives of trifluoroacetates have demonstrated significant antioxidant properties, suggesting that BETA may also possess the ability to scavenge free radicals and reduce oxidative stress .

- Modulation of Signaling Pathways : Research indicates that compounds like BETA can affect signaling pathways involved in cellular proliferation and apoptosis. For instance, structural analogs have shown activity in modulating WNT signaling pathways in cancer cells .

Biological Activity Overview

The biological activities of BETA can be categorized based on various studies:

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of trifluoroacetate derivatives using the DPPH assay. It was found that certain derivatives exhibited significant scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions .

- Enzyme Interaction Analysis : In vitro assays demonstrated that BETA and its analogs interact with key amino acids in the active sites of AChE and BuChE, leading to competitive inhibition. This interaction was characterized using molecular docking studies that revealed binding affinities comparable to known inhibitors .

- Antiparasitic Efficacy : A series of experiments tested the antiparasitic effects of related compounds against Leishmania donovani. The results indicated that specific modifications to the trifluoroacetate group enhanced activity against different life stages of the parasite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.